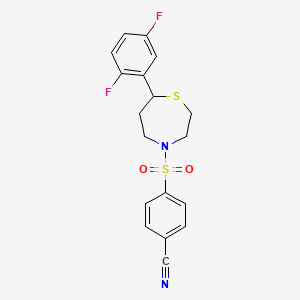

4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

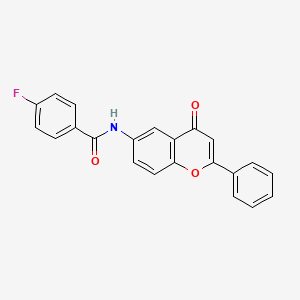

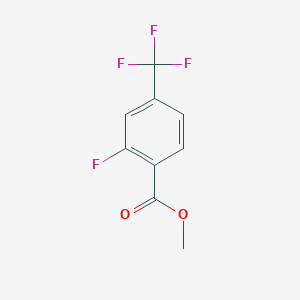

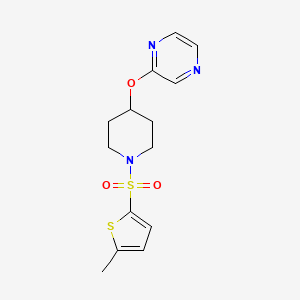

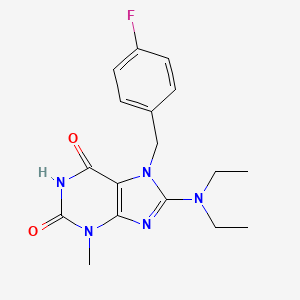

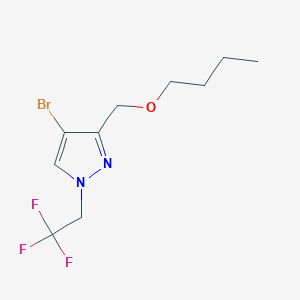

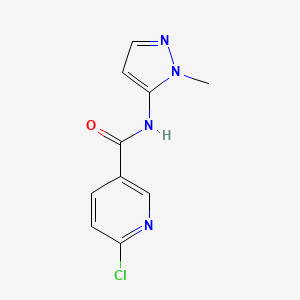

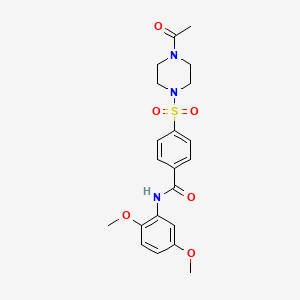

The compound “4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile” is a complex organic molecule. It contains a 1,4-thiazepan ring, which is a seven-membered heterocyclic compound containing one nitrogen and one sulfur atom . The molecule also contains a benzonitrile group and a sulfonyl group attached to the 1,4-thiazepan ring .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of the difluorophenyl group, the sulfonyl group, and the benzonitrile group contribute to the overall polarity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the sulfonyl and nitrile groups might make it polar and potentially soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Cycloaddition Reactions and Molecular Synthesis

Cycloaddition reactions involving benzonitrile oxides and thiophene dioxides, including compounds structurally related to the query, have been extensively studied. For instance, the cycloaddition of benzonitrile oxide with exocyclic methylene benzothiazepine dioxides results in isoxazoline spiro adducts, demonstrating regioselectivity and providing a method for synthesizing complex heterocyclic structures (Ryan, Francis, & Savage, 2014). Such reactions are crucial for developing novel organic compounds with potential applications in pharmaceuticals and materials science.

Membrane Technology for Fuel Cells

Partially fluorinated poly(arylene ether benzonitrile) copolymers have been synthesized and characterized for their application in proton exchange membranes (PEMs) for fuel cells (Sankir, Kim, Pivovar, & McGrath, 2007). The study highlights the significance of molecular structure in tuning membrane properties such as water uptake, proton conductivity, and methanol permeability, which are critical for the efficiency and durability of fuel cells.

Antimicrobial and Antiproliferative Activities

Research into the synthesis and biological evaluation of compounds containing sulfonyl and benzothiazepine moieties has revealed potential antimicrobial and antiproliferative activities. For example, novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives have shown promising antiproliferative effects against various cancer cell lines, indicating the therapeutic potential of these structures (Chandrappa et al., 2008).

Gas Separation and Pervaporation

Synthetic copolyimide membranes, incorporating elements related to the query compound, have been evaluated for their gas separation and pervaporation performance. These studies offer insights into the effects of molecular structure on membrane selectivity and permeation properties, which are valuable for environmental and industrial applications (Xiao, Feng, & Huang, 2008).

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to interact withCarbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining acid-base balance in the body, catalyzing the reversible reaction involving the hydration of carbon dioxide and the dehydration of carbonic acid .

Mode of Action

This could result in changes to the enzyme’s function and downstream effects .

Biochemical Pathways

Disruption of these pathways could lead to significant physiological effects .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

Based on its potential target, it could disrupt normal cellular processes related to acid-base balance, potentially leading to physiological changes .

Eigenschaften

IUPAC Name |

4-[[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]sulfonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O2S2/c19-14-3-6-17(20)16(11-14)18-7-8-22(9-10-25-18)26(23,24)15-4-1-13(12-21)2-5-15/h1-6,11,18H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXZFGAUWJPIAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B2816178.png)

![N-[(Z)-furan-2-ylmethylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B2816188.png)

![2-{[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetyl}-N-phenylhydrazinecarbothioamide](/img/structure/B2816194.png)

![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2816196.png)